Triphenylsulfonium nonaflate - 144317-44-2

Triphenylsulfonium nonaflate

Catalog Number: EVT-353748
CAS Number: 144317-44-2
Molecular Formula: C22H15F9O3S2
Molecular Weight: 562.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triphenylsulfonium nonaflate is a widely studied compound in the field of photolithography, serving as a photoacid generator (PAG). [, , , , , , , , , ] PAGs play a crucial role in chemically amplified resists, materials sensitive to light (particularly ultraviolet light) that change solubility upon exposure, enabling the creation of intricate patterns on substrates like silicon wafers for microelectronics fabrication. [, , , , , , , , , ]

Molecular Structure Analysis

Upon exposure to ultraviolet (UV) light, particularly at wavelengths relevant to lithographic processes like 193 nm and 157 nm, Triphenylsulfonium nonaflate undergoes photodecomposition. [, , , , , , , , ] This process generates a strong acid, nonaflic acid (perfluorobutanesulfonic acid), which initiates the chemical reactions within the resist material, leading to solubility changes. [, , , , , , , , ]

Mechanism of Action
  • UV Light Absorption: Triphenylsulfonium nonaflate absorbs UV light, triggering its decomposition. [, , , , , , , , ]
  • Acid Generation: The photodecomposition of Triphenylsulfonium nonaflate generates nonaflic acid, a strong acid. [, , , , , , , , ]
  • Solubility Switching: The generated acid catalyzes chemical reactions within the resist material, typically deprotection of polymer side chains, resulting in a change in solubility. [, , , , , , , , ] For positive resists, this leads to increased solubility in developer solutions, while for negative resists, it decreases solubility.
Physical and Chemical Properties Analysis

Solubility: Triphenylsulfonium nonaflate exhibits limited solubility in water. [] This property has implications for its use in immersion lithography, where water acts as the immersion medium. []

Molecular Weight: The molecular weight of Triphenylsulfonium nonaflate influences the properties of the resist material. [] Lower molecular weight generally leads to higher maximum dissolution rates and improved transmittance in the resist film. []

Transmittance: The transmittance of UV light through the resist film is crucial for efficient pattern transfer. [, ] The choice of photoacid generator, including Triphenylsulfonium nonaflate, affects this transmittance. [, ]

Thermal Stability: The thermal stability of Triphenylsulfonium nonaflate is essential for maintaining resist performance during processing, particularly during post-exposure bake steps where temperatures can reach 100°C or higher. [, ]

Applications
  • 193 nm and 157 nm Lithography: Plays a crucial role in creating the fine patterns required for advanced integrated circuits. [, , , , , , , , , ]
  • Chemically Amplified Resists: Enables high-resolution patterning by triggering solubility changes in resist materials upon exposure to UV light. [, , , , , , , , , ]
  • Immersion Lithography: Used in advanced lithography techniques where water serves as the immersion medium, despite its limited water solubility. []

Radiation Sensors: Research indicates the potential application of Triphenylsulfonium nonaflate in radiation sensors, particularly those based on the detection of mobile protons generated in organic dielectrics. []

Triphenylsulfonium triflate

  • Relevance: Triphenylsulfonium triflate is often compared to Triphenylsulfonium nonaflate in terms of its photoacid generation efficiency, outgassing behavior, and impact on resist performance. Studies have shown that Triphenylsulfonium triflate exhibits a slightly higher outgassing rate compared to Triphenylsulfonium nonaflate when incorporated into fluorinated cyclopolymers and poly(methacrylonitrile) films.
  • Relevance: This compound is often mentioned alongside Triphenylsulfonium nonaflate in studies investigating the impact of PAG structure on outgassing behavior in resist materials. Research indicates that Diphenyliodonium triflate tends to have a slightly higher outgassing rate compared to Triphenylsulfonium nonaflate.
  • Relevance: Similar to Diphenyliodonium triflate, Diphenyliodonium nonaflate is often compared to Triphenylsulfonium nonaflate when assessing the influence of PAG structure on the outgassing characteristics of resist materials. Diphenyliodonium nonaflate displays a slightly higher outgassing rate than Triphenylsulfonium nonaflate.

2-[2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1-(nonafluorobutylsulfonyloxyimino)-heptyl]-fluorene (DNHF)

  • Relevance: DNHF is investigated as a potential alternative to Triphenylsulfonium nonaflate in ArF photoresists. Studies have revealed that DNHF offers advantages over Triphenylsulfonium nonaflate in terms of photo-efficiency and transparency at 193 nm. Additionally, due to its non-ionic nature and insolubility in water, DNHF poses a lower contamination risk to lens surfaces compared to Triphenylsulfonium nonaflate.

2-[2,2,3,3,4,4,4-Heptafluoro-1-(nonafluorobutylsulfonyloxyimino)-butyl]-fluorene (HNBF)

  • Relevance: HNBF is studied alongside DNHF and Triphenylsulfonium nonaflate to understand the influence of the fluoroalkyl chain length in oxime sulfonate PAGs on resist properties. The study demonstrated that while HNBF exhibits comparable photo-efficiency and transparency to DNHF and surpasses Triphenylsulfonium nonaflate in these aspects, it falls short in terms of coating properties compared to DNHF and Triphenylsulfonium nonaflate.

2-[2,2,3,3,4,4,5,5-Octafluoro-1-(nonafluorobutylsulfonyloxyimino)-pentyl]-fluorene (ONPF)

  • Relevance: ONPF's relevance lies in its structural similarity to DNHF and HNBF. The varying lengths of their fluoroalkyl chains provide insights into the relationship between PAG structure and resist properties. Research suggests that ONPF demonstrates comparable photo-efficiency and transparency to both DNHF and HNBF, surpassing Triphenylsulfonium nonaflate in these areas. Moreover, ONPF, like DNHF, exhibits favorable coating properties and enhances the hydrophobicity of the photoresist surface.

Properties

CAS Number

144317-44-2

Product Name

Triphenylsulfonium nonaflate

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;triphenylsulfanium

Molecular Formula

C22H15F9O3S2

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C18H15S.C4HF9O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-15H;(H,14,15,16)/q+1;/p-1

InChI Key

VLLPVDKADBYKLM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

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